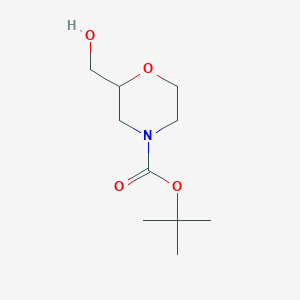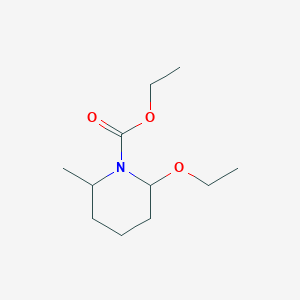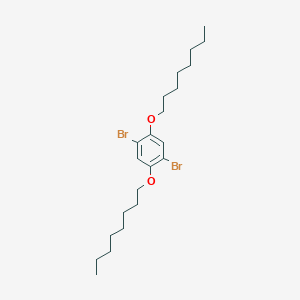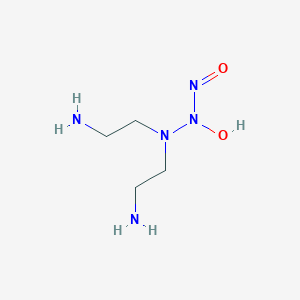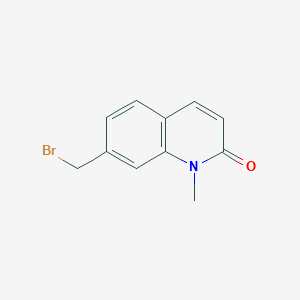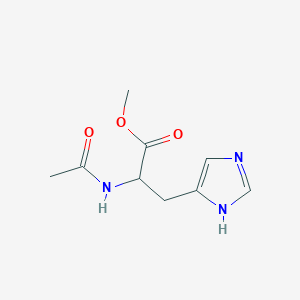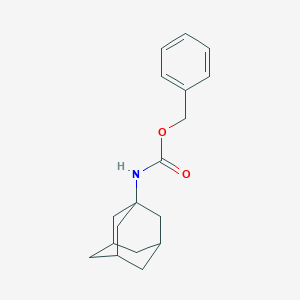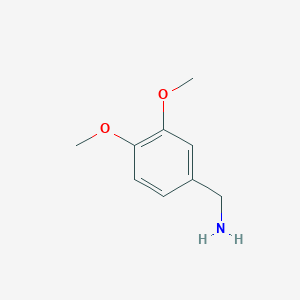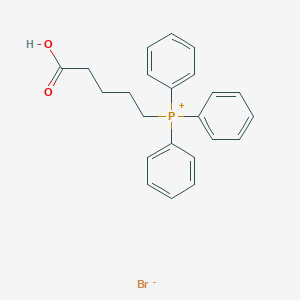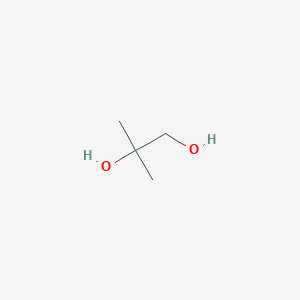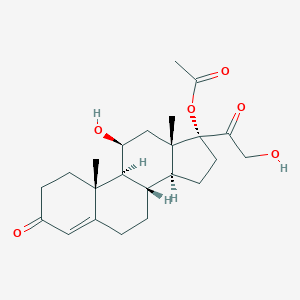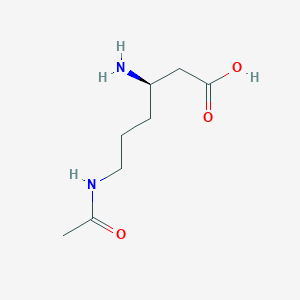
N'-Acetyl-beta-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-beta-lysine (NABL) is a modified amino acid that has gained attention in recent years due to its potential applications in scientific research. NABL is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes. NABL is synthesized through a chemical reaction between lysine and acetic anhydride, resulting in the acetylation of the amino group of lysine. This modification alters the properties of the amino acid, making it more hydrophobic and less basic, which can have significant effects on its biological activity.
Mecanismo De Acción
The mechanism of action of N'-Acetyl-beta-lysine is not fully understood, but it is believed to act as a competitive inhibitor of lysine residues in proteins. This can lead to changes in protein structure and function, as well as alterations in enzymatic activity and metabolic pathways.
Efectos Bioquímicos Y Fisiológicos
N'-Acetyl-beta-lysine has been shown to have a variety of biochemical and physiological effects, including alterations in protein structure and function, changes in enzymatic activity, and modifications to metabolic pathways. These effects can have significant implications for the study of various biological processes, including cellular signaling, gene expression, and disease mechanisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N'-Acetyl-beta-lysine in lab experiments is its ability to mimic the acetylation of lysine residues in vivo, allowing researchers to study the effects of this modification on protein structure and function. Additionally, N'-Acetyl-beta-lysine is relatively easy to synthesize and purify, making it a cost-effective option for many research applications. However, there are also limitations to using N'-Acetyl-beta-lysine, including its potential to interfere with other cellular processes and its limited solubility in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research involving N'-Acetyl-beta-lysine, including further studies on its mechanism of action and its effects on various biological processes. Additionally, N'-Acetyl-beta-lysine could be used as a tool for the development of new drugs and therapies, particularly in the areas of cancer research and metabolic disorders. Further research is needed to fully understand the potential applications of N'-Acetyl-beta-lysine in these areas and to identify new avenues for its use in scientific research.
Métodos De Síntesis
The synthesis of N'-Acetyl-beta-lysine involves the reaction of lysine with acetic anhydride, which leads to the formation of N-acetylated lysine. This reaction is typically carried out in the presence of a catalyst, such as pyridine, which helps to facilitate the acetylation reaction. The resulting product is then purified using chromatography techniques to isolate the N'-Acetyl-beta-lysine from other byproducts.
Aplicaciones Científicas De Investigación
N'-Acetyl-beta-lysine has been used in a variety of scientific research applications, including studies on protein structure and function, enzymatic activity, and metabolic pathways. One of the primary uses of N'-Acetyl-beta-lysine is in the study of protein acetylation, a post-translational modification that can have significant effects on protein activity and function. N'-Acetyl-beta-lysine can be used as a model compound to study the effects of acetylation on protein structure and function, as it mimics the acetylation of lysine residues that occurs in vivo.
Propiedades
Número CAS |
131887-44-0 |
|---|---|
Nombre del producto |
N'-Acetyl-beta-lysine |
Fórmula molecular |
C8H16N2O3 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
(3R)-6-acetamido-3-aminohexanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-6(11)10-4-2-3-7(9)5-8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m1/s1 |
Clave InChI |
MBZWIPOSTWTKSV-SSDOTTSWSA-N |
SMILES isomérico |
CC(=O)NCCC[C@H](CC(=O)O)N |
SMILES |
CC(=O)NCCCC(CC(=O)O)N |
SMILES canónico |
CC(=O)NCCCC(CC(=O)O)N |
Otros números CAS |
131887-44-0 |
Sinónimos |
N'-acetyl-beta-lysine Nepsilon-acetyl-beta-lysine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



